DS-SG-44 is classified as a sphingosine-1-phosphate receptor agonist. Its molecular formula is , indicating a complex structure that includes multiple nitrogen and oxygen atoms, which are characteristic of biologically active compounds. The compound can be sourced from chemical suppliers specializing in pharmaceutical-grade materials, such as BenchChem and PubChem, which provide detailed chemical data and synthesis information.
The synthesis of DS-SG-44 involves several steps that typically include the formation of key intermediates followed by coupling reactions to create the final product. Advanced techniques such as asymmetric synthesis and diastereoselective cyclization may be employed to ensure the production of optically active compounds. For instance, methods described by Gaucher et al. (1994) highlight the importance of diastereoselectivity in synthesizing complex organic molecules, which is crucial for achieving the desired biological activity of S1P agonists like DS-SG-44.
Retrosynthetic analysis can be conducted to identify feasible synthetic routes for DS-SG-44. This approach utilizes databases like Reaxys and PISTACHIO to predict synthetic pathways, focusing on one-step synthesis methods that streamline the process while maintaining high accuracy in predictions.
The molecular structure of DS-SG-44 can be represented by its InChI key, which is FIAKHZXVLBNZLW-NFGXINMFSA-N. The compound features a complex arrangement of rings and functional groups that contribute to its receptor-binding properties. The specific stereochemistry is crucial for its interaction with sphingosine-1-phosphate receptors, influencing its efficacy and selectivity.
The chemical reactivity of DS-SG-44 can be analyzed through various reaction mechanisms typical for sphingosine-1-phosphate receptor modulators. These may include acylation reactions, amide bond formations, and cyclization steps that are essential for constructing the core structure of the compound. Understanding these reactions allows for optimization in synthesis and potential modifications to enhance biological activity.
DS-SG-44 exerts its pharmacological effects primarily through activation of sphingosine-1-phosphate receptors, which are G protein-coupled receptors involved in numerous cellular processes such as lymphocyte trafficking, endothelial cell function, and neuroprotection. Upon binding to these receptors, DS-SG-44 initiates intracellular signaling cascades that modulate immune responses and promote cell survival . The detailed mechanism involves receptor dimerization and subsequent activation of downstream signaling pathways, including those mediated by Rho family GTPases.
DS-SG-44 is characterized by its solid state at room temperature, with a melting point that can vary based on purity levels. The compound is soluble in organic solvents but may exhibit limited solubility in water due to its hydrophobic regions.
The compound's stability under various pH conditions is critical for its application in biological systems. It is essential to analyze its degradation pathways under physiological conditions to ensure effective delivery and action within target tissues.
DS-SG-44 has potential applications in several scientific domains:
Research continues to elucidate the full range of biological activities associated with DS-SG-44, paving the way for novel therapeutic strategies targeting sphingosine-1-phosphate signaling pathways .
Sphingosine 1-phosphate receptor 2 (S1PR2) is a G protein-coupled receptor (GPCR) that binds the bioactive lipid sphingosine-1-phosphate (S1P). It is ubiquitously expressed and signals through Gαi, Gαq, and Gα12/13 proteins, enabling diverse cellular responses such as cytoskeletal rearrangement, inhibition of cell migration, and modulation of survival pathways [1] [2]. Unlike S1PR1 and S1PR3, which typically promote cell motility and survival, S1PR2 exerts context-dependent tumor-suppressive effects through RhoA activation and Rac inhibition [2] [8]. This functional dichotomy positions S1PR2 as a critical therapeutic target in pathologies like cancer and fibrosis.
Biological Process | Mechanism of Action | Functional Outcome |
---|---|---|
Cell Migration | Gα12/13-mediated RhoA activation → Rac inhibition | Inhibition of chemotaxis and invasion |
NF-κB Signaling | RhoA/ROCK-dependent PTEN activation → Akt suppression | Attenuation of tumor survival pathways |
Reactive Oxygen Species (ROS) | Downregulation of NOX3 complex | Protection against oxidative stress |
Fibroblast Chemotaxis | Suppression of fibroblast-directed motility | Inhibition of fibrotic remodeling |
NF-κB and Tumor Survival:S1PR2 activation suppresses NF-κB-driven tumor survival via the RhoA/ROCK/PTEN axis. In colorectal cancer, S1PR2 downregulation correlates with increased metastasis, while its restoration inhibits AKT phosphorylation and NF-κB nuclear translocation [2] [5]. This pathway reduces expression of anti-apoptotic genes (e.g., Bcl-2) and matrix metalloproteinases (e.g., MMP9), thereby impeding tumor invasiveness [2] [7]. Loss of S1PR2 function, observed in 58–65% of colorectal tumors, is a biomarker of poor prognosis [5].
Fibroblast Chemotaxis:S1PR2 antagonizes S1P-directed fibroblast chemotaxis by inhibiting Rac-dependent lamellipodia formation. In mesenchymal stem cells (MSCs), S1PR2 blockade enhances migration and clonogenicity via ERK phosphorylation, promoting tissue homing to injury sites [9]. Conversely, S1PR2 activation impedes fibroblast recruitment to fibrotic lesions by disrupting cytoskeletal dynamics, making it a key checkpoint in fibrotic remodeling [8] [9].
Allosteric Agonism Strategy:Orthosteric S1P receptor agonists lack subtype specificity, limiting clinical utility. DS-SG-44 exemplifies a novel class of allosteric S1PR2 agonists that bind a transmembrane site distinct from the orthosteric pocket, enabling co-engagement with endogenous S1P without competitive displacement [3] [6]. This mechanism enhances receptor specificity and minimizes off-target effects (e.g., S1PR1-mediated lymphopenia) [3] [8].
Pathway-Specific Effects:
Compound | Mechanism | Specificity | Key Applications |
---|---|---|---|
DS-SG-44 | Allosteric agonist | S1PR2-selective | Tumor suppression, Anti-fibrosis |
CYM-5478 | Orthosteric agonist | Moderate (S1PR2 > S1PR1/3) | Otoprotection |
JTE-013 | Competitive antagonist | S1PR2-selective | Research tool |
XAX-162/CYM-5520 | Allosteric agonist | S1PR2-selective | NF-κB inhibition |
Therapeutic Implications:DS-SG-44’s allosteric mode leverages "biased signaling," selectively activating cytoprotective RhoA pathways while avoiding pro-inflammatory Gq/PLCγ cascades [3] [6]. This precision is critical for targeting diseases like pancreatic ductal adenocarcinoma (PDAC), where S1PR2 loss accelerates tumor progression via unopposed S1PR1/3 signaling [7].
Compound Name | Role | Primary Mechanism |
---|---|---|
DS-SG-44 | Allosteric agonist | Selective S1PR2 activation |
JTE-013 | Antagonist | Competitive S1PR2 inhibition |
FTY720 (Fingolimod) | Non-selective modulator | S1PR1 functional antagonist |
CYM-5478 | Agonist | Orthosteric S1PR2 activation |
XAX-162 | Allosteric agonist | S1PR2-specific activation |
CYM-5520 | Allosteric agonist | Non-competitive S1PR2 binding |
VPC23019 | Antagonist | Dual S1PR1/S1PR3 inhibition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0